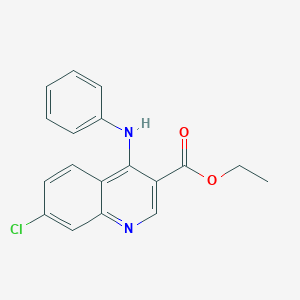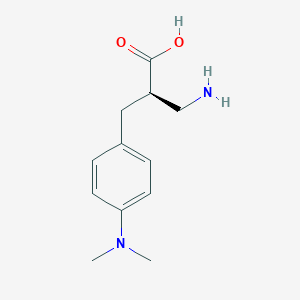![molecular formula C6H7N3O3 B13986803 2-[(2-oxo-3H-pyrimidin-4-yl)amino]acetic acid CAS No. 19674-84-1](/img/structure/B13986803.png)
2-[(2-oxo-3H-pyrimidin-4-yl)amino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-oxo-3H-pyrimidin-4-yl)amino]acetic acid is a compound with the molecular formula C6H7N3O3 and a molecular weight of 169.13808 g/mol This compound contains a pyrimidine ring, which is a six-membered heterocyclic structure with two nitrogen atoms at positions 1 and 3
Méthodes De Préparation
The synthesis of 2-[(2-oxo-3H-pyrimidin-4-yl)amino]acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-oxo-3H-pyrimidin-4-amine with chloroacetic acid under basic conditions. The reaction typically proceeds through nucleophilic substitution, where the amino group of the pyrimidine ring attacks the carbon atom of the chloroacetic acid, resulting in the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, are optimized to ensure high yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques may be employed to enhance the efficiency of the process .
Analyse Des Réactions Chimiques
2-[(2-oxo-3H-pyrimidin-4-yl)amino]acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles such as halides, thiols, or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce hydroxyl derivatives .
Applications De Recherche Scientifique
2-[(2-oxo-3H-pyrimidin-4-yl)amino]acetic acid has a wide range of scientific research applications in chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor.
Medicine: In medicine, this compound is investigated for its potential therapeutic effects.
Industry: In the industrial sector, the compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-[(2-oxo-3H-pyrimidin-4-yl)amino]acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation and the reduction of inflammation .
At the molecular level, the pyrimidine ring structure of the compound allows it to interact with nucleic acids and proteins, affecting their function and stability. This interaction can disrupt key cellular processes, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
2-[(2-oxo-3H-pyrimidin-4-yl)amino]acetic acid can be compared with other similar compounds, such as 2-[(2-oxo-3H-pyrimidin-4-yl)amino]propanoic acid and 2-[(2-oxo-3H-pyrimidin-4-yl)amino]butanoic acid. These compounds share the same pyrimidine ring structure but differ in the length and nature of the side chain attached to the amino group .
2-[(2-oxo-3H-pyrimidin-4-yl)amino]propanoic acid: This compound has a propanoic acid side chain, which makes it slightly more hydrophobic compared to this compound.
2-[(2-oxo-3H-pyrimidin-4-yl)amino]butanoic acid: This compound has a butanoic acid side chain, which further increases its hydrophobicity.
The uniqueness of this compound lies in its balance of hydrophilicity and hydrophobicity, which allows it to interact effectively with both aqueous and lipid environments.
Propriétés
Numéro CAS |
19674-84-1 |
|---|---|
Formule moléculaire |
C6H7N3O3 |
Poids moléculaire |
169.14 g/mol |
Nom IUPAC |
2-[(2-oxo-1H-pyrimidin-6-yl)amino]acetic acid |
InChI |
InChI=1S/C6H7N3O3/c10-5(11)3-8-4-1-2-7-6(12)9-4/h1-2H,3H2,(H,10,11)(H2,7,8,9,12) |
Clé InChI |
QKGIANUYNBBFCS-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NC(=O)N=C1)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methylbenzo[B]thiophene-5-carbaldehyde](/img/structure/B13986725.png)




![Ethanone, 1-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-](/img/structure/B13986769.png)




![6,6-Diphenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-one](/img/structure/B13986806.png)

![5,8-Dihydro-8,8-dimethyl-indeno[2,1-c]carbazole](/img/structure/B13986815.png)

